molecular formula C26H32FN3O3 B5120079 3-[4-(4-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione

3-[4-(4-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione

Cat. No. B5120079
M. Wt: 453.5 g/mol
InChI Key: HZBMOFYJAQOABL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(4-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione is a chemical compound that belongs to the class of drugs known as antipsychotics. It is commonly referred to as FMPD or FMPD-1. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of various mental disorders.

Mechanism of Action

The exact mechanism of action of FMPD-1 is not fully understood. However, it is believed to work by blocking the activity of dopamine and serotonin receptors in the brain, which helps to regulate the levels of these neurotransmitters. This, in turn, helps to alleviate the symptoms of mental disorders.
Biochemical and Physiological Effects:
FMPD-1 has been shown to have a significant effect on the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been shown to have a significant effect on the levels of various hormones, including cortisol and prolactin. These effects are believed to contribute to the therapeutic effects of FMPD-1 in the treatment of mental disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of FMPD-1 in lab experiments is its high selectivity for dopamine and serotonin receptors. This makes it an ideal candidate for studying the role of these receptors in the pathophysiology of mental disorders. However, one of the major limitations of FMPD-1 is its relatively low potency compared to other antipsychotic drugs. This makes it difficult to achieve therapeutic levels of the drug in vivo.

Future Directions

There are several potential future directions for research on FMPD-1. One area of interest is the development of more potent derivatives of FMPD-1 that can be used in vivo. Another area of interest is the study of the long-term effects of FMPD-1 on neurotransmitter and hormone levels in the brain. Additionally, further research is needed to fully understand the mechanism of action of FMPD-1 and its potential therapeutic applications in the treatment of mental disorders.

Synthesis Methods

The synthesis of FMPD-1 involves the reaction of 4-fluorophenylpiperazine with 4-hexyloxybenzaldehyde, followed by the reaction of the resulting product with 2,5-dioxopyrrolidin-1-yl acetate. The final product is then purified using chromatography techniques.

Scientific Research Applications

FMPD-1 has been extensively studied for its potential therapeutic applications in the treatment of mental disorders such as schizophrenia, bipolar disorder, and depression. In vitro studies have shown that FMPD-1 has a high affinity for dopamine D2 and serotonin 5-HT2A receptors, which are known to play a crucial role in the pathophysiology of these disorders.

properties

IUPAC Name

3-[4-(4-fluorophenyl)piperazin-1-yl]-1-(4-hexoxyphenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32FN3O3/c1-2-3-4-5-18-33-23-12-10-22(11-13-23)30-25(31)19-24(26(30)32)29-16-14-28(15-17-29)21-8-6-20(27)7-9-21/h6-13,24H,2-5,14-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZBMOFYJAQOABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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